6-bromo-2-methylpyridine-3-sulfonamide
Description
Properties
CAS No. |
1599540-15-4 |
|---|---|
Molecular Formula |
C6H7BrN2O2S |
Molecular Weight |
251.1 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Bromo 2 Methylpyridine 3 Sulfonamide
Retrosynthetic Analysis and Strategic Disconnections for the Target Compound
A retrosynthetic analysis of 6-bromo-2-methylpyridine-3-sulfonamide reveals several strategic disconnections. The primary disconnection points are the C-Br, C-S, and C-C bonds, leading to simpler, commercially available starting materials. The sulfonamide functionality can be disconnected to reveal a sulfonic acid or sulfonyl chloride precursor and ammonia (B1221849) or an amine. The bromine and methyl groups on the pyridine (B92270) ring suggest a substituted pyridine core as a key intermediate.
A plausible retrosynthetic pathway starts by disconnecting the sulfonamide group, leading to 6-bromo-2-methylpyridine-3-sulfonyl chloride. This intermediate can be further simplified by disconnecting the sulfonyl chloride group, which points to 6-bromo-2-methylpyridine as a precursor. This pyridine derivative can then be traced back to simpler starting materials like 2-amino-6-methylpyridine (B158447) or 2-picoline through bromination and other functional group interconversions.
Multistep Reaction Sequences Employed in the Preparation of 6-bromo-2-methylpyridine-3-sulfonamidenih.govchemicalbook.com
The preparation of this compound typically involves a multistep reaction sequence that carefully introduces the required functional groups onto the pyridine core. nih.govchemicalbook.com
Regioselective Bromination Approaches to Pyridine Coresgoogle.comgoogle.com
The introduction of a bromine atom at the C6 position of the 2-methylpyridine (B31789) ring is a critical step that requires high regioselectivity. Direct bromination of 2-picoline often leads to a mixture of isomers, making separation difficult. google.com
A common strategy involves the use of a directing group. For instance, starting with 2-amino-3-methylpyridine, the amino group can direct bromination to the C5 position. The resulting 2-amino-5-bromo-3-methylpyridine (B22881) can then undergo a Sandmeyer-type reaction to replace the amino group with a bromine atom, yielding 2,5-dibromo-3-methylpyridine. google.com
Another approach involves the N-oxidation of the pyridine ring. The resulting pyridine N-oxide can be activated with an agent like p-toluenesulfonic anhydride, followed by nucleophilic attack with a bromide source, to achieve regioselective bromination at the C2 or C6 position. tcichemicals.comtcichemicals.com
A specific method for preparing 2-bromo-6-methylpyridine (B113505) starts with 2-amino-6-methylpyridine, which is treated with hydrogen bromide and bromine at low temperatures, followed by reaction with sodium nitrite. chemicalbook.com
Introduction of Sulfonamide Functionality via Advanced Reagents and Conditionsnih.govchemicalbook.com
The sulfonamide group is typically introduced in the final steps of the synthesis. One common method is the chlorosulfonation of a suitable pyridine precursor, followed by amination. For example, 6-bromo-2-methylpyridine can be treated with chlorosulfonic acid to yield 6-bromo-2-methylpyridine-3-sulfonyl chloride. This highly reactive intermediate is then reacted with ammonia or an appropriate amine to form the desired sulfonamide. nih.govchemicalbook.com
Alternatively, a palladium-catalyzed cross-coupling reaction can be employed. A pre-functionalized pyridine, such as 5-bromo-2-methoxypyridin-3-amine, can be condensed with a sulfonyl chloride and then subjected to a Miyaura borylation to introduce a borate (B1201080) ester. nih.gov This can then be used in subsequent coupling reactions.
The following table summarizes some of the key reagents used in the introduction of the sulfonamide functionality:
| Reagent | Purpose | Reference |
| Chlorosulfonic acid | Chlorosulfonation of the pyridine ring | nih.govchemicalbook.com |
| Ammonia | Amination of the sulfonyl chloride | nih.govchemicalbook.com |
| 2,4-difluorobenzenesulfonyl chloride | Condensation with an aminopyridine | nih.gov |
| Tetrakis(triphenylphosphine)palladium(0) | Catalyst for Suzuki cross-coupling reactions | mdpi.com |
Methylation Strategies for Pyridine Frameworks
The introduction of a methyl group onto a pyridine ring can be achieved through various methods. While direct methylation of pyridine can be challenging due to the ring's deactivation, several strategies have been developed.
One approach involves the use of organometallic reagents. For instance, a bromo-substituted pyridine can undergo a metal-halogen exchange followed by reaction with a methylating agent like methyl iodide. Another method is the palladium-catalyzed cross-coupling of a bromopyridine with an organotin reagent like trimethylstannylmethane.
Free-radical methylation can also be employed, although it may lead to a mixture of isomers. researchgate.net A more selective method involves the reaction of pyridine with a high-boiling alcohol in the presence of a Raney nickel catalyst. researchgate.net
Optimization of Reaction Parameters and Yield Enhancement Methodologiesrsc.org
Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include reaction temperature, time, solvent, and the stoichiometry of reagents.
For instance, in the bromination step, controlling the temperature is critical to prevent over-bromination and the formation of unwanted side products. In the sulfonylation and amination steps, the choice of solvent can significantly impact the reaction rate and yield.
Factorial design experiments can be a powerful tool to systematically investigate the effects of multiple reaction parameters on the final yield. rsc.org This approach allows for the identification of the optimal set of conditions with a minimal number of experiments.
The following table illustrates how different parameters can be optimized for a generic reaction step:
| Parameter | Low Level | High Level | Rationale |
| Temperature (°C) | 25 | 60 | Affects reaction rate and selectivity |
| Reaction Time (h) | 2 | 8 | Ensures complete conversion |
| Solvent | Dichloromethane (B109758) | Toluene | Influences solubility and reactivity |
| Reagent Molar Ratio | 1.1 | 1.5 | Drives the reaction to completion |
Green Chemistry Principles and Sustainable Synthesis Approaches for 6-bromo-2-methylpyridine-3-sulfonamidersc.org
Applying green chemistry principles to the synthesis of this compound is an important consideration for minimizing environmental impact. This involves using less hazardous reagents, reducing waste, and improving energy efficiency.
One key aspect is the use of catalytic methods over stoichiometric reagents. For example, employing palladium-catalyzed cross-coupling reactions reduces the amount of waste generated compared to traditional methods. mdpi.com
The use of safer solvents is another important principle. Replacing hazardous solvents like dichloromethane with greener alternatives such as 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether can significantly improve the sustainability of the process.
Furthermore, optimizing reaction conditions to reduce energy consumption, such as running reactions at lower temperatures or using microwave-assisted synthesis, contributes to a greener process. The E-factor and mass intensity are metrics that can be used to evaluate the environmental footprint of a synthesis. rsc.org
Divergent Synthetic Pathways and Access to Mechanistic Probes and Analogues
The strategic placement of a bromine atom on the pyridine ring of this compound serves as a versatile synthetic handle, enabling a multitude of divergent synthetic pathways. This functionality is pivotal for accessing a wide array of analogues and specialized mechanistic probes. The application of modern cross-coupling methodologies allows for the systematic modification of the core structure, which is essential for probing structure-activity relationships (SAR) and developing tool compounds to investigate biological mechanisms.
The primary strategy for diversification involves leveraging the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions. These reactions are highly efficient and tolerate a broad range of functional groups, making them ideal for late-stage functionalization and the creation of chemical libraries.
A prominent example of this approach is the Suzuki-Miyaura coupling, which facilitates the formation of a new carbon-carbon bond between the pyridine core and various aryl or heteroaryl groups. Research on a closely related scaffold, N-[5-bromo-2-methylpyridin-3-yl]acetamide, demonstrates the feasibility and efficiency of this method. mdpi.com By reacting the bromo-pyridine derivative with a diverse set of arylboronic acids in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and a base, a library of 5-aryl-2-methylpyridine analogues can be generated in moderate to good yields. mdpi.com This pathway highlights how different substituents can be introduced at the 6-position to explore their impact on the compound's properties.
The table below illustrates the synthesis of various pyridine derivatives via Suzuki cross-coupling, demonstrating the versatility of this divergent approach.
Table 1: Synthesis of Pyridine Derivatives via Suzuki Cross-Coupling
| Starting Material | Arylboronic Acid | Catalyst / Base | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| N-[5-bromo-2-methylpyridin-3-yl]acetamide | Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | N-[2-methyl-5-phenylpyridin-3-yl]acetamide | 85 | mdpi.com |
| N-[5-bromo-2-methylpyridin-3-yl]acetamide | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | N-[2-methyl-5-(4-methoxyphenyl)pyridin-3-yl]acetamide | 82 | mdpi.com |
| N-[5-bromo-2-methylpyridin-3-yl]acetamide | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | N-[5-(4-chlorophenyl)-2-methylpyridin-3-yl]acetamide | 78 | mdpi.com |
| N-[5-bromo-2-methylpyridin-3-yl]acetamide | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | N-[2-methyl-5-(3-nitrophenyl)pyridin-3-yl]acetamide | 75 | mdpi.com |
| N-[5-bromo-2-methylpyridin-3-yl]acetamide | Naphthalen-1-ylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | N-[2-methyl-5-(naphthalen-1-yl)pyridin-3-yl]acetamide | 70 | mdpi.com |
Beyond the Suzuki coupling, the bromo-pyridine scaffold is amenable to a variety of other palladium-catalyzed transformations, further expanding the accessible chemical space. These reactions provide routes to analogues with different linking groups and functional moieties.
Table 2: Potential Transformations for Analogue Synthesis
| Reaction Type | Coupling Partner | Resulting Functional Group | Significance |
|---|---|---|---|
| Buchwald-Hartwig Amination | Primary/Secondary Amines, Anilines | C-N (Amino) | Introduces diverse alkyl or aryl amino groups, crucial for modulating solubility and hydrogen bonding. nih.gov |
| Sonogashira Coupling | Terminal Alkynes | C-C (Alkynyl) | Creates rigid, linear extensions to the core scaffold. |
| Heck Coupling | Alkenes | C-C (Alkenyl) | Forms carbon-carbon double bonds, allowing for the introduction of vinyl groups. |
| Cyanation | Cyanide Source (e.g., Zn(CN)₂) | C-CN (Nitrile) | The nitrile group can serve as a synthetic precursor for amines, carboxylic acids, or tetrazoles. |
| Carbonylation | Carbon Monoxide, Alcohol/Amine | C-C(O)OR / C-C(O)NR₂ (Ester/Amide) | Introduces ester or amide functionalities, which are important for interacting with biological targets. nih.gov |
In addition to generating analogues for SAR studies, divergent pathways are critical for synthesizing mechanistic probes . These are specialized molecules designed to elucidate biological pathways, target engagement, or metabolic fate. A key example is the creation of isotopically labeled analogues, such as deuterated versions of the parent compound.
A deuterated analogue of this compound, where specific hydrogen atoms are replaced by deuterium, can serve as an invaluable tool. It functions as a mass-shifted internal standard in quantitative mass spectrometry-based assays for pharmacokinetic (PK) or in-vitro metabolic stability studies. The synthesis of such a probe would involve using a deuterated starting material or reagent at an appropriate stage in the synthetic sequence. The resulting probe allows for more accurate quantification of the parent compound in complex biological matrices by minimizing analytical variability.
Furthermore, the synthesis of highly potent and selective analogues can produce chemical probes to dissect complex biological signaling pathways. acs.org By systematically modifying the this compound scaffold, researchers can develop tools to selectively interact with a specific biological target, enabling a deeper understanding of its function and role in disease. acs.orggeorgiasouthern.edu
Comprehensive Chemical Reactivity and Mechanistic Investigations of 6 Bromo 2 Methylpyridine 3 Sulfonamide
Exploration of Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring
Electrophilic Aromatic Substitution (EAS) on the pyridine ring is generally more challenging than on benzene. The ring nitrogen acts as a strong electron-withdrawing group via the inductive effect and becomes protonated under the acidic conditions often used for EAS, further deactivating the ring towards electrophilic attack. nih.gov When substitution does occur, it typically favors the C-3 and C-5 positions, which are meta to the nitrogen atom. nih.gov
In 6-bromo-2-methylpyridine-3-sulfonamide, the outcome of an EAS reaction is dictated by the combined directing effects of the four influential components: the ring nitrogen and the three substituents.
Pyridine Nitrogen: Strongly deactivating, directs incoming electrophiles to C-3 and C-5.
C-2 Methyl Group: An activating, ortho- and para-directing group. It enhances the electron density at the C-3 and C-5 positions.
C-3 Sulfonamide Group (-SO₂NH₂): A strongly deactivating, meta-directing group. It directs incoming electrophiles to the C-5 position.
C-6 Bromo Group: A deactivating, ortho- and para-directing group. It directs incoming electrophiles to the C-5 position (para) and the C-N bond (ortho).
Considering these combined influences, the C-5 position is the most probable site for electrophilic attack. The directing effects of the methyl, sulfonamide, and bromo groups, as well as one of the directing vectors of the ring nitrogen, all converge to activate the C-5 position relative to other available sites on the ring. The C-4 position is sterically hindered and electronically disfavored. Reactions such as nitration or halogenation, if they can be induced under sufficiently forcing conditions, would be expected to yield the corresponding 5-substituted derivative. masterorganicchemistry.com
Nucleophilic Aromatic Substitution (SNAr) Dynamics Involving the Bromo-Substituent
The presence of electron-withdrawing groups ortho and para to a leaving group can dramatically accelerate the rate of Nucleophilic Aromatic Substitution (SNAr). libretexts.orglibretexts.org In this compound, the bromo group at the C-6 position is activated towards nucleophilic displacement. This activation arises from the potent electron-withdrawing nature of the pyridine nitrogen atom, which is ortho to the C-6 carbon, and the sulfonamide group at the C-3 position. These features stabilize the negatively charged intermediate formed during the reaction. libretexts.org
The SNAr reaction at the C-6 position proceeds via a well-established two-step addition-elimination mechanism. libretexts.org
Nucleophilic Addition: A nucleophile attacks the C-6 carbon, which bears the bromo leaving group. This step is typically the rate-determining step as it involves the disruption of the aromatic system. The result is the formation of a resonance-stabilized, negatively charged tetrahedral intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org
Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored in a rapid second step, which involves the expulsion of the bromide ion.
The stability of the Meisenheimer complex is crucial for the facility of the reaction. For an attack at C-6 of this compound, the negative charge of the intermediate can be effectively delocalized onto the electronegative nitrogen atom of the pyridine ring and further stabilized by the sulfonyl group at C-3. This stabilization lowers the activation energy of the first step, making the substitution kinetically feasible.
The C-Br bond at the C-6 position is an excellent handle for a variety of powerful transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in modern synthetic chemistry for building molecular complexity.
Suzuki Coupling: This reaction couples the bromopyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a versatile method for forming biaryl structures or introducing alkyl and vinyl groups. The reactivity of bromopyridines in Suzuki reactions is well-documented, and the C-6 position of this substrate is expected to be highly reactive. acs.orgnih.gov
Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of the C-6 bromo substituent with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. libretexts.orgwikipedia.org This method is invaluable for synthesizing aryl-alkynes. The reaction is generally tolerant of various functional groups and can be carried out under mild conditions. wikipedia.orgscirp.org
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the C-6 position with an amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. It is a premier method for the synthesis of arylamines. The amination of bromopyridines, including 2-bromo-6-methylpyridine (B113505), has been successfully demonstrated, indicating its applicability to the target molecule. chemspider.comnih.gov
Below is a table summarizing typical conditions for these reactions based on literature precedents for similar bromopyridine substrates.
| Reaction | Typical Catalyst/Precatalyst | Ligand | Base | Solvent | Reference |
|---|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Pd(OAc)₂ | PPh₃, SPhos, XPhos | Na₂CO₃, K₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF/H₂O | acs.orgnih.gov |
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂, Pd(CF₃COO)₂ | PPh₃, P(t-Bu)₃ | Et₃N, Piperidine, Cs₂CO₃ | THF, DMF, Toluene | libretexts.orgscirp.org |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, XPhos, RuPhos | NaOtBu, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane | chemspider.comnih.gov |
Reactivity of the Sulfonamide Moiety: Protonation, Derivatization, and Condensation Reactions
The sulfonamide group (-SO₂NH₂) is a key functional group with distinct reactivity. nih.gov
Acidity and Protonation: The protons on the sulfonamide nitrogen are acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. In the presence of a base, the sulfonamide can be deprotonated to form a sulfonamidate anion. Conversely, in a sufficiently acidic medium, the nitrogen atom can be protonated. This acidic nature is a critical aspect of the biological activity of many sulfonamide-containing drugs. researchgate.net
Derivatization: The nucleophilic sulfonamidate anion, formed upon deprotonation, can react with various electrophiles. A common derivatization is N-alkylation or N-arylation, which can be used to modify the molecule's properties. researchgate.net
Condensation Reactions: While less common for simple sulfonamides, the N-H bonds can potentially participate in condensation reactions with highly reactive carbonyl compounds under specific catalytic conditions, though this is not a primary reaction pathway. The sulfonamide group is generally stable, but under harsh hydrolytic conditions (strong acid or base at high temperatures), it can be cleaved to the corresponding sulfonic acid. nih.gov
Transformations Involving the Methyl Group: Oxidation and Selective Functionalization Strategies
The methyl group at the C-2 position, being adjacent to the ring nitrogen, exhibits enhanced reactivity. chemicalbook.comwikipedia.org
Oxidation: The C-2 methyl group can be oxidized to a carboxylic acid group (picolinic acid derivative) using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or through processes involving halogen oxidizing agents under actinic radiation. wikipedia.orggoogle.com The resulting pyridine-2-carboxylic acid is a valuable synthetic intermediate. Care must be taken as the reaction conditions could potentially affect other parts of the molecule, such as the sulfonamide group.
Selective Functionalization: The protons of the 2-methyl group are significantly more acidic than those of a typical methyl group on an aromatic ring. This is due to the stabilization of the resulting carbanion by the adjacent electron-withdrawing nitrogen atom. Treatment with a strong, non-nucleophilic base like butyllithium (B86547) (BuLi) or lithium diisopropylamide (LDA) can deprotonate the methyl group, generating a nucleophilic species. wikipedia.org This carbanion can then be quenched with a variety of electrophiles (e.g., alkyl halides, aldehydes, ketones), allowing for the selective elongation and functionalization of the methyl side-chain.
Chemo- and Regioselectivity in Complex Reaction Environments Pertaining to this compound
The presence of multiple reactive sites in this compound makes chemoselectivity a critical consideration in its synthetic transformations. The outcome of a given reaction depends on the reagents and conditions employed.
Palladium-Catalyzed Cross-Coupling vs. SNAr: For reactions involving nucleophiles, a key chemoselectivity question is whether a transition-metal-catalyzed cross-coupling at the C-Br bond will occur or a direct SNAr displacement of the bromide. Generally, soft nucleophiles in the presence of a suitable Pd catalyst and ligand will favor the cross-coupling pathway (Suzuki, Sonogashira, Buchwald-Hartwig). In contrast, hard, potent nucleophiles (like alkoxides or amides) in the absence of a catalyst and often at elevated temperatures will favor the SNAr mechanism.
Basicity and Nucleophilicity: When reacting with a strong base, there are two primary acidic protons: the sulfonamide N-H and the methyl C-H. The sulfonamide proton is significantly more acidic and will be deprotonated first by most bases. Only after the sulfonamide is deprotonated would a very strong base (like an organolithium reagent) deprotonate the methyl group. This provides a clear order of reactivity for base-mediated transformations.
Regioselectivity of Substitution: As discussed, the molecule exhibits clear regioselectivity. Electrophilic attack is predicted to occur at the C-5 position, while nucleophilic attack (SNAr) is directed at the C-6 position, leading to the displacement of the bromo group. This predictable selectivity makes this compound a useful and versatile building block in medicinal and materials chemistry.
Studies on Reaction Kinetics and Thermodynamics Pertaining to Transformations of this compound
As of the latest available scientific literature, there are no published studies specifically detailing the reaction kinetics or thermodynamics of transformations involving this compound. Extensive searches of chemical databases and peer-reviewed journals did not yield any articles containing experimental or computational data on the kinetic rates, activation energies, or thermodynamic parameters (such as enthalpy, entropy, or Gibbs free energy changes) for reactions of this specific compound.
While research has been conducted on structurally related pyridine derivatives, the unique combination of the bromo, methyl, and sulfonamide functional groups on the pyridine ring in this compound means that its reactivity profile cannot be directly extrapolated from these other compounds with confidence. For instance, studies on the Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine (B1289001) highlight the reactivity of a bromo-substituted methylpyridine core, but the electronic and steric influence of the sulfonamide group at the 3-position would significantly alter the reaction pathways and energetics. mdpi.com Similarly, research into the synthesis and reactions of other substituted bromopyridines, such as 2-bromo-3-hydroxy-6-methylpyridine, does not provide direct insight into the kinetic and thermodynamic behavior of the target sulfonamide. researchgate.net
The absence of such fundamental data in the public domain indicates a significant gap in the chemical literature. Detailed kinetic and thermodynamic studies are crucial for understanding reaction mechanisms, optimizing reaction conditions for potential synthetic applications, and predicting the stability and degradation pathways of the compound. Future research in this area would be necessary to elucidate these properties for this compound.
Given the lack of specific research findings, no data tables on reaction kinetics or thermodynamics for this compound can be provided at this time.
Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 6 Bromo 2 Methylpyridine 3 Sulfonamide
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. For 6-bromo-2-methylpyridine-3-sulfonamide, ¹H and ¹³C NMR would provide crucial information for confirming its constitution.
In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals for the aromatic protons on the pyridine (B92270) ring, the methyl protons, and the protons of the sulfonamide group. The chemical shifts (δ) of the aromatic protons would be influenced by the positions of the bromo, methyl, and sulfonamide substituents. The integration of these signals would confirm the number of protons in each environment, and the coupling patterns (e.g., doublets, triplets) would reveal the connectivity between adjacent protons.
Similarly, a ¹³C NMR spectrum would show distinct peaks for each unique carbon atom in the molecule. The chemical shifts would indicate the electronic environment of each carbon, distinguishing between those in the aromatic ring, the methyl group, and any carbons influenced by the electron-withdrawing sulfonamide and bromo groups.
While specific NMR data for this compound is not available, analysis of related compounds provides expected ranges. For instance, in derivatives of 2-bromopyridine, the proton signals are typically found in the aromatic region of the spectrum. nih.gov
Table 1: Hypothetical ¹H NMR Data for this compound
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Pyridine-H | 7.5 - 8.5 | d, d |
| Methyl-H | 2.4 - 2.6 | s |
| Sulfonamide-NH₂ | Variable | br s |
Note: This table is illustrative and not based on experimental data for the target compound.
Table 2: Hypothetical ¹³C NMR Data for this compound
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| Pyridine-C | 120 - 160 |
| Methyl-C | 20 - 25 |
Note: This table is illustrative and not based on experimental data for the target compound.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.
For this compound, an FT-IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the sulfonamide group (typically around 3300-3400 cm⁻¹), the S=O stretching vibrations (in the range of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹), C-N stretching, and the aromatic C=C and C-H stretching and bending vibrations of the pyridine ring. The presence of the C-Br bond would be indicated by a stretching vibration in the lower frequency region of the spectrum.
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the non-polar bonds, which might be weak in the FT-IR spectrum.
Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and obtaining information about its structure through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular formula of this compound.
The mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the intact molecule. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion peak and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). Analysis of the fragmentation pattern could help to confirm the connectivity of the atoms, with likely fragmentations including the loss of the sulfonamide group or the bromine atom.
While no specific mass spectrometry data for this compound has been published, predicted collision cross-section values for the related compound 6-bromo-2-methylpyridin-3-ol (B51049) have been calculated, which can be used to estimate its behavior in the gas phase. nih.gov
X-ray Diffraction Studies for Solid-State Structural Characterization and Intermolecular Interactions
For a crystalline sample of this compound, single-crystal X-ray diffraction would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.
Furthermore, X-ray diffraction analysis would reveal the details of the intermolecular interactions that govern the crystal packing, such as hydrogen bonding involving the sulfonamide group and potentially halogen bonding involving the bromine atom. These interactions are crucial for understanding the solid-state properties of the compound. For the related compound 2-bromo-3-hydroxy-6-methylpyridine, X-ray diffraction studies have shown that molecules are linked via O-H···N hydrogen bonds, forming chains that are further linked by weak C-H···Br hydrogen bonds. acs.orgnih.gov
Table 3: Illustrative Crystallographic Data for a Related Pyridine Derivative
| Parameter | Value for 2-bromo-3-hydroxy-6-methylpyridine acs.org |
|---|---|
| Crystal system | Orthorhombic |
| Space group | Pna2₁ |
| a (Å) | 11.4484 (19) |
| b (Å) | 9.0914 (15) |
| c (Å) | 13.230 (2) |
| V (ų) | 1377.1 (4) |
Note: This data is for a related compound and serves an illustrative purpose only.
Chiroptical Spectroscopy for Stereochemical Insights (if applicable for derivatives)
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are relevant for chiral molecules, i.e., molecules that are non-superimposable on their mirror image. This compound itself is not chiral. However, if it were used as a precursor to synthesize chiral derivatives, for example, by introducing a chiral center through a reaction at the sulfonamide group, then chiroptical spectroscopy would be essential for determining the absolute configuration of the resulting stereoisomers.
Computational and Theoretical Investigations of 6 Bromo 2 Methylpyridine 3 Sulfonamide
Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Molecular Geometry
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in determining the optimized molecular geometry, where the molecule exists in its lowest energy state.
For a molecule like 6-bromo-2-methylpyridine-3-sulfonamide, DFT calculations, likely using a basis set such as B3LYP/6-311++G(d,p), would be performed to predict bond lengths, bond angles, and dihedral angles. researchgate.netniscpr.res.in These calculations provide a three-dimensional representation of the molecule. For instance, studies on similar compounds like 2-bromo-3-hydroxy-6-methylpyridine have shown that the pyridine (B92270) ring is nearly planar, with slight out-of-plane displacements for the substituent atoms. researchgate.netnih.gov In the case of this compound, the bromine atom, methyl group, and the sulfonamide group would be precisely located with respect to the pyridine ring.
Table 1: Representative Predicted Geometric Parameters from DFT Calculations for a Related Compound (2-bromo-3-hydroxy-6-methylpyridine) researchgate.net Note: This data is for an analogous compound and serves to illustrate the type of information obtained from DFT calculations. Similar calculations would need to be performed for this compound to obtain its specific geometric parameters.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) | Experimental Value |
| Bond Length | C2-Br7 | 1.894 Å | 1.948 Å |
| Bond Length | C3-O8 | 1.338 Å | 1.350 Å |
| Bond Length | C6-C12 | 1.493 Å | 1.504 Å |
| Bond Angle | C2-C3-C4 | 125.3° | 119.7° |
| Bond Angle | N1-C2-Br7 | 116.4° | 117.7° |
| Bond Angle | C5-C6-C12 | 120.0° | 120.1° |
Quantum Chemical Descriptors and Reactivity Indices Analysis
Quantum chemical descriptors are values derived from the electronic structure of a molecule that help in predicting its reactivity and physical properties. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability; a smaller gap suggests higher reactivity. mdpi.com
Other reactivity indices that can be calculated include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The ability of an atom to attract electrons ( (I+A)/2 ).
Chemical Hardness (η): Resistance to change in electron distribution ( (I-A)/2 ).
Chemical Softness (S): The reciprocal of hardness ( 1/η ).
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons ( χ²/2η ).
DFT studies on related brominated pyridine compounds provide insight into these parameters. nih.govnih.govresearchgate.net For example, the analysis of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine (B2444139) revealed a HOMO-LUMO gap of 4.343 eV, indicating a stable molecule. researchgate.net Similar calculations for this compound would elucidate its electronic properties and reactivity profile.
Table 2: Representative Quantum Chemical Descriptors for a Related Compound (6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine) nih.gov Note: This data is for an analogous compound and is presented for illustrative purposes.
| Parameter | Symbol | Value (eV) |
| HOMO Energy | EHOMO | -3.1033 |
| LUMO Energy | ELUMO | -0.7442 |
| Energy Gap | ΔE | 2.3591 |
| Electronegativity | χ | 1.9237 |
| Hardness | η | 1.1795 |
| Potential | μ | -1.9237 |
| Electrophilicity | ω | 1.5694 |
| Softness | σ | 0.8478 |
Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration
Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules. By simulating the system over time, MD can explore the different conformations (spatial arrangements) a molecule can adopt, providing a view of its flexibility and the energy landscape that governs its shapes. researchgate.net
For a molecule with rotatable bonds, such as the C-S and S-N bonds in the sulfonamide group of this compound, MD simulations would be particularly insightful. These simulations can reveal the preferred orientations of the sulfonamide group relative to the pyridine ring and identify the most stable conformers. researchgate.netbldpharm.com This information is vital as the conformation of a molecule can significantly influence its interaction with biological targets. Studies on other complex molecules have successfully used MD to characterize conformational changes upon binding to a receptor. researchgate.net
Reaction Mechanism Elucidation through Computational Transition State Analysis
Computational chemistry provides powerful tools to investigate the pathways of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the transition state—the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy and, consequently, the reaction rate.
For this compound, this type of analysis could be used to study its synthesis or its reactions with other molecules. For instance, in a study of the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine (B1289001), DFT was used to analyze the frontier molecular orbitals and molecular electrostatic potential to understand the reactive sites and possible reaction pathways. mdpi.com A similar approach could elucidate the reactivity of the bromine atom on the pyridine ring of the title compound in nucleophilic substitution reactions.
Prediction of Spectroscopic Parameters via Ab Initio and Semi-Empirical Methods
Computational methods can predict various spectroscopic properties, such as vibrational (infrared and Raman) and electronic (UV-Visible) spectra. By calculating the vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data to aid in the assignment of spectral bands to specific molecular motions. researchgate.net
For this compound, DFT calculations could predict its characteristic vibrational frequencies. For example, the stretching frequencies of the S=O and N-H bonds in the sulfonamide group, as well as the C-Br stretching and pyridine ring vibrations, could be calculated. Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra, providing information about the electronic transitions within the molecule. researchgate.net
Table 3: Representative Calculated vs. Experimental Vibrational Frequencies for a Related Compound (2-bromo-3-hydroxy-6-methylpyridine) researchgate.net Note: This data illustrates the application of computational methods in predicting spectroscopic parameters for a related molecule.
| Assignment | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| C-H stretch | 3050 | 3055 |
| O-H stretch | 3580 | 3600 |
| C-C stretch | 1580 | 1585 |
| C-Br stretch | 650 | 655 |
Quantitative Structure-Property Relationship (QSPR) Modeling Efforts for Chemical Properties
Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a compound with its physicochemical properties. nih.gov These models are built by calculating a set of molecular descriptors (numerical representations of the molecular structure) and then using statistical methods, like multiple linear regression, to find a mathematical equation that relates these descriptors to a specific property (e.g., solubility, boiling point, or biological activity). researchgate.netsigmaaldrich.com
While no specific QSPR models for this compound have been identified, it could be included in a dataset of related sulfonamides to develop such a model. nih.gov For example, a QSPR study on a series of sulfonamide drugs used topological indices to predict various physicochemical properties. nih.gov Another study used 3D-QSAR to design potent pyrimidine-sulfonamide hybrids. nih.gov These approaches could be applied to predict the properties of this compound, aiding in the design of new compounds with desired characteristics.
Non Biomedical Applications and Material Science Prospects of 6 Bromo 2 Methylpyridine 3 Sulfonamide and Its Derivatives
Role in Supramolecular Chemistry: Design of Self-Assembled Systems and Non-Covalent Interactions
The structure of 6-bromo-2-methylpyridine-3-sulfonamide is rich in sites for non-covalent interactions, which are fundamental to the design of self-assembling supramolecular systems. The pyridine (B92270) nitrogen atom can act as a hydrogen bond acceptor, while the sulfonamide group provides both hydrogen bond donors (N-H) and acceptors (S=O). Furthermore, the bromine atom can participate in halogen bonding, a directional interaction between a halogen atom and a Lewis base.
These non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking interactions involving the pyridine ring, are crucial for the formation and stabilization of three-dimensional structures in proteins and nucleic acids, and they play a significant role in the properties of polymers and other materials. mdpi.com The presence of a bromine atom is particularly noteworthy, as short halogen···halogen contacts can be classified as either Type I, resulting from crystal packing, or Type II (halogen bonding), which are directional non-covalent interactions. mdpi.com Studies on related bromo-substituted pyridine derivatives have shown the importance of these non-covalent interactions in controlling their crystal structures. researchgate.net The interplay of these various non-covalent forces in this compound derivatives allows for the rational design of complex, self-assembled architectures with potential applications in crystal engineering and materials science. mdpi.com
| Interaction Type | Potential Site on this compound | Role in Supramolecular Assembly |
| Hydrogen Bonding | Pyridine Nitrogen (acceptor), Sulfonamide N-H (donor), Sulfonamide S=O (acceptor) | Directing intermolecular association and network formation. |
| Halogen Bonding | Bromine atom (donor) | Directional control in crystal engineering. |
| π-π Stacking | Pyridine ring | Stabilization of layered or columnar structures. |
Application as Ligands in Organometallic Chemistry and Catalysis
Pyridine and its derivatives are widely used as ligands in organometallic chemistry due to the ability of the nitrogen atom to coordinate with metal centers. youtube.com The electronic properties of the pyridine ring can be tuned by substituents, which in turn influences the reactivity of the resulting metal complex. nih.gov The this compound framework offers a versatile scaffold for designing ligands for various catalytic applications. The pyridine nitrogen can act as a primary coordination site, while the sulfonamide group and the bromine atom can be modified to fine-tune the steric and electronic properties of the ligand.
The introduction of a pyridine moiety into macrocyclic ligands has been shown to affect both the thermodynamic properties and coordination kinetics of their metal complexes, leading to applications in catalysis. unimi.it Pyridine-containing ligands have been successfully employed in a range of catalytic reactions, including C-C and C-O bond-forming reactions. unimi.it For instance, palladium complexes with pyridine-based ligands have demonstrated efficacy as precatalysts for Suzuki-Miyaura and Heck cross-coupling reactions. nih.gov The sulfonamide group can also participate in coordination or influence the ligand's properties through hydrogen bonding. nih.gov The combination of the pyridine and sulfonamide moieties in this compound derivatives makes them promising candidates for the development of novel catalysts. nih.govrsc.org
Precursors for Advanced Polymeric Materials and Frameworks
The functional groups present in this compound make it a valuable precursor for the synthesis of advanced polymeric materials and frameworks. The bromine atom can be utilized in cross-coupling reactions to introduce the pyridine sulfonamide unit into a polymer backbone. Pyridine-containing polymers are of interest for a variety of applications, including the capture of contaminants and the self-assembly of block copolymers. chemrxiv.org
The synthesis of polymers with pyridine moieties can enhance their thermal stability, solubility, and fluorescent properties. nih.gov For example, functionalized electron-rich pyridines have been used as initiators for epoxy homopolymerization. chemrxiv.org While the direct polymerization of this compound has not been extensively reported, the reactivity of its functional groups suggests its potential as a monomer or a functionalizing agent in polymer synthesis. The development of polymer-supported pyridine ligands has also been explored for catalytic applications, demonstrating the utility of incorporating such structures into polymeric frameworks. acs.org
| Functional Group | Potential Polymerization/Modification Role | Resulting Polymer Properties |
| Bromine Atom | Site for cross-coupling reactions (e.g., Suzuki, Heck) to incorporate into polymer chains. | Tunable electronic and material properties. |
| Pyridine Ring | Can be part of the polymer backbone or a pendant group, influencing properties like thermal stability and fluorescence. nih.gov | Enhanced thermal and photophysical properties. |
| Sulfonamide Group | Can be modified or participate in hydrogen bonding within the polymer matrix. | Increased polarity and potential for specific interactions. |
Utility in Sensors and Molecular Recognition Systems
Pyridine derivatives are widely employed in the development of fluorescent chemosensors for the detection of various analytes, including metal ions and organic molecules. mdpi.commdpi.com The pyridine nitrogen can act as a binding site for cations, and the electronic properties of the pyridine ring can be modulated to produce a fluorescent response upon binding. mdpi.com The this compound scaffold, with its potential for derivatization, is a promising platform for creating selective and sensitive molecular recognition systems.
The sulfonamide group can also play a role in molecular recognition, as demonstrated by the synthesis of pyrrole (B145914) sulfonamides as potential molecular receptors. nih.gov The combination of a pyridine ring and a sulfonamide moiety can lead to chemosensors with high specificity. For instance, pyridine-based probes have been designed for the detection of metal ions like Fe³⁺/Fe²⁺ and for sensing formaldehyde. researchgate.netacs.orgugm.ac.id The development of solid-state sensors based on pyridine derivatives has also been reported, highlighting their potential for real-world applications. researchgate.net
Exploration in Photochromic or Optoelectronic Materials
Pyridine-containing molecules have been investigated for their potential in photochromic and optoelectronic materials. Photochromic molecules can reversibly switch between two isomers with different absorption spectra upon light irradiation, making them suitable for applications such as optical data storage and molecular switches. nih.gov Diarylethenes are a popular class of photochromic molecules, and their properties can be modulated by incorporating pyridine units. nih.gov
The electronic properties of pyridine-furan, pyridine-pyrrole, and pyridine-thiophene oligomers have been studied using density functional theory, revealing their potential for optoelectronic applications. rsc.org The introduction of substituents on the pyridine ring can significantly affect the optoelectronic properties of coumarin (B35378) derivatives, which have applications as enzyme inhibitors and potential for optoelectronics. mdpi.com While specific studies on the photochromic or optoelectronic properties of this compound are limited, the presence of the electronically active pyridine ring suggests that its derivatives could be designed to exhibit interesting photophysical behaviors.
Contributions to Molecular Probe Design for Fundamental Biological Investigations
While this article focuses on non-biomedical applications, the use of this compound derivatives as molecular probes for fundamental biological investigations is a closely related field. These probes are essential tools for studying biological processes at the molecular level. For instance, bromopyridazinedione derivatives have been used for the chemical modification of peptides and proteins, enabling imaging and diagnostic applications. rsc.org
Future Research Directions and Emerging Opportunities for 6 Bromo 2 Methylpyridine 3 Sulfonamide
Development of Novel Synthetic Routes with Enhanced Atom Economy and Efficiency
Furthermore, the principles of green chemistry are expected to play a pivotal role in shaping future synthetic strategies. This includes the investigation of solvent-free reaction conditions, the use of recyclable catalysts, and the development of one-pot procedures that combine multiple synthetic steps into a single, efficient operation. The adoption of mechanochemical methods, where mechanical force is used to drive chemical reactions, also presents a promising avenue for reducing solvent usage and improving reaction kinetics.
| Synthetic Strategy | Potential Advantages |
| Catalytic C-H Activation | - Fewer synthetic steps- Reduced waste generation- Increased overall yield |
| Green Chemistry Approaches | - Use of environmentally benign solvents and reagents- Lower energy consumption- Improved safety profile |
| One-Pot Procedures | - Time and resource savings- Reduced purification steps- Increased process efficiency |
| Mechanochemistry | - Solvent-free or reduced solvent conditions- Enhanced reaction rates- Access to novel reactivity |
Exploration of Uncharted Reactivity Pathways and Functional Group Interconversions
The inherent reactivity of the functional groups within 6-bromo-2-methylpyridine-3-sulfonamide offers a rich playground for exploring uncharted chemical transformations. The bromine atom at the 6-position serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. Future research will likely delve into expanding the scope of these transformations to introduce a diverse array of substituents at this position, leading to the generation of extensive libraries of novel compounds with potentially valuable biological or material properties.
The sulfonamide moiety itself presents opportunities for further functionalization. N-alkylation or N-arylation of the sulfonamide nitrogen can be explored to modulate the electronic and steric properties of the molecule. Additionally, the development of novel methods for the selective cleavage or transformation of the sulfonamide group could provide access to new classes of pyridine (B92270) derivatives that are not readily accessible through current synthetic routes.
| Functional Group | Potential Transformations | Resulting Structures |
| 6-Bromo | - Suzuki Coupling- Stille Coupling- Buchwald-Hartwig Amination | - Aryl-substituted pyridines- Stannylated pyridines- Amino-substituted pyridines |
| 3-Sulfonamide | - N-Alkylation/Arylation- Selective Cleavage- Transformation to other functional groups | - N-substituted sulfonamides- Pyridine-3-amines- Novel pyridine derivatives |
| 2-Methyl | - Oxidation- Halogenation | - Pyridine-2-carboxylic acids- Halomethylpyridines |
Integration into Advanced Functional Materials and Supramolecular Architectures
The unique combination of a pyridine ring, a sulfonamide group, and a bromo substituent makes this compound an attractive building block for the construction of advanced functional materials and supramolecular assemblies. The pyridine nitrogen can act as a ligand for metal coordination, opening up possibilities for the design of novel metal-organic frameworks (MOFs) and coordination polymers. These materials could exhibit interesting properties such as porosity for gas storage and separation, catalytic activity, or luminescence.
The sulfonamide group is a well-known hydrogen bond donor and acceptor, making it an ideal functional group for directing the self-assembly of molecules into well-defined supramolecular architectures. Future research could focus on exploiting these hydrogen-bonding interactions to create liquid crystals, gels, and other soft materials with tunable properties. The bromo substituent provides a site for post-synthetic modification, allowing for the covalent attachment of these supramolecular assemblies to surfaces or the integration into larger material systems.
Synergistic Approaches Combining Experimental and Computational Methodologies for Deeper Insight
The synergy between experimental and computational chemistry offers a powerful approach for accelerating the discovery and development of new molecules and materials based on the this compound scaffold. Density Functional Theory (DFT) calculations can be employed to predict the reactivity of the molecule, elucidate reaction mechanisms, and guide the design of more efficient synthetic routes.
Molecular modeling and docking studies can be utilized to predict the binding interactions of this compound derivatives with biological targets, such as enzymes and receptors. This in silico screening can help to prioritize compounds for synthesis and biological evaluation, thereby saving significant time and resources in the drug discovery process. The combination of experimental data from techniques like X-ray crystallography and NMR spectroscopy with computational analysis can provide a detailed understanding of the structure-property relationships of these compounds, facilitating the rational design of new molecules with desired functionalities.
Addressing Challenges in the Synthesis and Application of Complex Pyridine-Sulfonamide Scaffolds
The synthesis and application of complex molecules based on the this compound scaffold are not without their challenges. The electron-deficient nature of the pyridine ring can render certain positions less reactive towards electrophilic substitution, making the introduction of specific functional groups difficult. Future research will need to focus on developing novel synthetic methodologies to overcome these inherent reactivity challenges.
Regioselectivity is another critical challenge in the functionalization of substituted pyridines. The development of highly selective catalysts and directing groups will be crucial for achieving the desired substitution patterns. Furthermore, the scalability of synthetic routes is a significant consideration for the practical application of these compounds. Future efforts should be directed towards developing robust and cost-effective syntheses that can be readily implemented on a larger scale. In terms of applications, challenges remain in understanding the full potential of these complex scaffolds in areas such as drug discovery and materials science, necessitating further interdisciplinary research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
